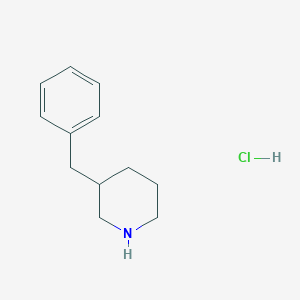
3-Chloroisoquinolin-5-amine
説明
3-Chloroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 . It has a molecular weight of 178.62 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Chloroisoquinolin-5-amine involves a reaction with zinc dust in acetic acid, which is stirred for 2 hours at ambient temperature . Another method involves exposure to hydrogen gas at 30 psi and heating to 40°C for 15 minutes .
Molecular Structure Analysis
The molecular structure of 3-Chloroisoquinolin-5-amine consists of a chloroisoquinoline core with an amine group at the 5-position . The InChI code for this compound is 1S/C9H7ClN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 .
Physical And Chemical Properties Analysis
3-Chloroisoquinolin-5-amine has a molecular weight of 178.62 and a density of 1.4±0.1 g/cm3 . Its boiling point is 372.6±27.0 °C at 760 mmHg . The compound is solid at room temperature .
科学的研究の応用
Materials Science
The unique electronic properties of 3-Chloroisoquinolin-5-amine make it suitable for the design and fabrication of advanced materials. It can be incorporated into polymers, catalysts, and sensors, enhancing their performance in various applications such as organic electronics and photovoltaics .
Catalysis
3-Chloroisoquinolin-5-amine: can act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. Its ability to coordinate to metals can lead to the development of novel catalysts for organic transformations, promoting more sustainable and efficient chemical processes .
Polymer Chemistry
Due to its structural flexibility, 3-Chloroisoquinolin-5-amine can be utilized in polymer chemistry to create novel polymers with specific properties. These polymers can have applications ranging from industrial manufacturing to biocompatible materials for medical use .
Safety and Hazards
3-Chloroisoquinolin-5-amine is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
3-chloroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITUQCQEDBPHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587806 | |
| Record name | 3-Chloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinolin-5-amine | |
CAS RN |
58142-49-7 | |
| Record name | 3-Chloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)







![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)


